molecular formula C20H21N3O2S2 B11359790 N-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide

N-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide

Cat. No.: B11359790
M. Wt: 399.5 g/mol
InChI Key: LRPWHNKGJUXAOQ-UHFFFAOYSA-N
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Description

N-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide is a complex organic compound that features a benzothiazole ring, a butanamide group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Attachment of Sulfanyl Group:

    Coupling with Butanamide: The final step involves coupling the benzothiazole-sulfanyl intermediate with butanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural complexity and functional groups that may interact with biological targets.

    Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and amino groups could form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
  • N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Uniqueness

N-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide is unique due to the presence of the benzothiazole ring and the sulfanyl linkage, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide

InChI

InChI=1S/C20H21N3O2S2/c1-3-6-18(24)21-14-9-10-16-17(11-14)27-20(23-16)26-12-19(25)22-15-8-5-4-7-13(15)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

LRPWHNKGJUXAOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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